molecular formula C6H9F3O2 B6601421 4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers CAS No. 2167643-45-8

4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers

Cat. No. B6601421
CAS RN: 2167643-45-8
M. Wt: 170.13 g/mol
InChI Key: WLVYPVBMGDUHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)cyclopentane-1,2-diol, also known as 4-CF3-cyclopentane-1,2-diol, is a compound with a unique structure and interesting properties. It is a chiral compound, meaning it has two enantiomers, or mirror images of the same molecule, which can exist in two different forms. It is a mixture of diastereomers, meaning the two enantiomers exist in different ratios. The compound has been studied extensively and has been found to have a variety of applications in scientific research.

Scientific Research Applications

4-(Trifluoromethyl)cyclopentane-1,2-diol has been used in a variety of scientific research applications. It has been used as a chiral shift reagent in NMR spectroscopy, as a chiral selector in chromatography, and as a chiral ligand in asymmetric catalysis. It has also been used in the synthesis of chiral compounds, such as amino acids and peptides.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclopentane-1,2-diol is not fully understood. However, it is believed to interact with chiral molecules in a manner similar to other chiral compounds. It is believed to interact with chiral molecules through hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
4-(Trifluoromethyl)cyclopentane-1,2-diol has not been studied for its biochemical and physiological effects. Therefore, it is not known whether or not it has any physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Trifluoromethyl)cyclopentane-1,2-diol in laboratory experiments include its availability, its low cost, and its ability to interact with chiral molecules. The limitations of using this compound in laboratory experiments include its lack of solubility in some solvents, its instability at high temperatures, and its potential to react with other molecules.

Future Directions

For research involving 4-(Trifluoromethyl)cyclopentane-1,2-diol include further investigation into its mechanism of action, its potential biochemical and physiological effects, and its potential applications in other scientific research areas. Additionally, further research could be conducted into its potential uses in the synthesis of other chiral compounds, such as amino acids and peptides. Finally, research could be conducted into the development of new methods for synthesizing the compound.

Synthesis Methods

4-(Trifluoromethyl)cyclopentane-1,2-diol can be synthesized from the reaction of trifluoromethyl cyclopentane-1,2-diol with magnesium bromide. This reaction is carried out in a mixture of dichloromethane and methanol. The resulting compound is then purified by recrystallization.

properties

IUPAC Name

4-(trifluoromethyl)cyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3-5,10-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVYPVBMGDUHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclopentane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.